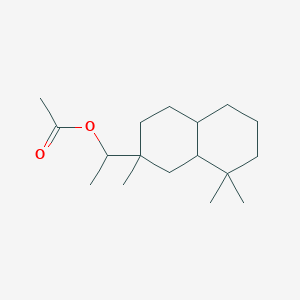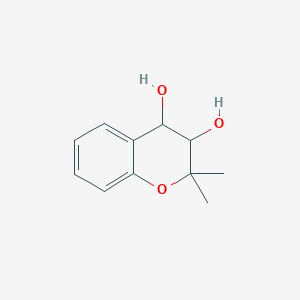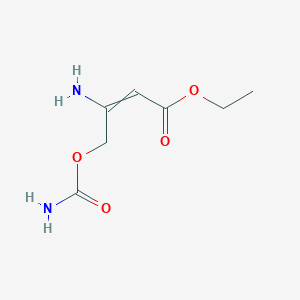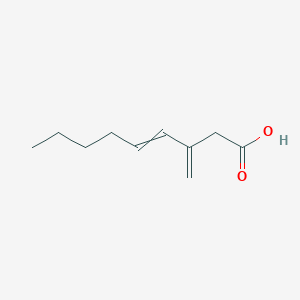![molecular formula C15H24O2S B14371263 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene CAS No. 90184-16-0](/img/structure/B14371263.png)
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy and propan-2-yl sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene typically involves the reaction of 4-propoxybenzene with 3-(propan-2-yl)sulfanylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfanyl group.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is not well-understood. it is believed to interact with molecular targets through its sulfanyl and propoxy groups, potentially affecting various biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
- 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride
Uniqueness
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene is unique due to the presence of both propoxy and propan-2-yl sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
90184-16-0 |
|---|---|
Fórmula molecular |
C15H24O2S |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-(3-propan-2-ylsulfanylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O2S/c1-4-10-16-14-6-8-15(9-7-14)17-11-5-12-18-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clave InChI |
WQUZUAOEASOCHH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OCCCSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)



![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)
![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)

![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)

